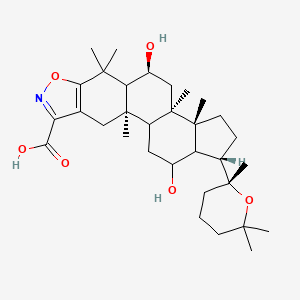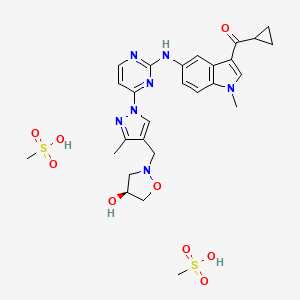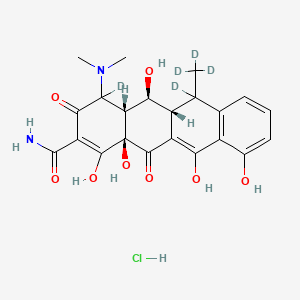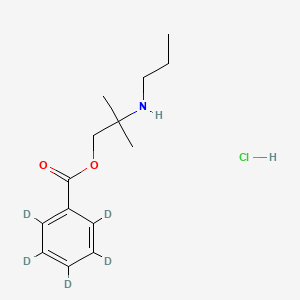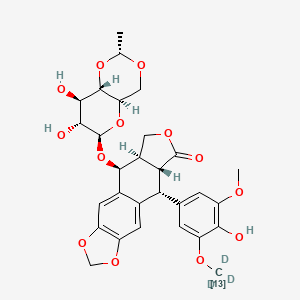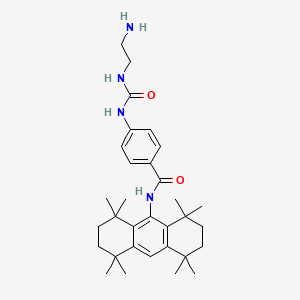
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it could be involved in intricate biochemical interactions due to its multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the aminoethylcarbamoylamino group, and the attachment of the octamethyl-tetrahydroanthracenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might interact with specific proteins or enzymes, potentially serving as a tool for studying biochemical pathways.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, possibly targeting specific diseases or conditions.
Industry
In industry, it might be used in the production of advanced materials, pharmaceuticals, or other specialized products.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzamides, anthracene derivatives, or aminoethylcarbamoylamino-containing molecules.
Uniqueness
The uniqueness of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Propriétés
Formule moléculaire |
C32H46N4O2 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
Clé InChI |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


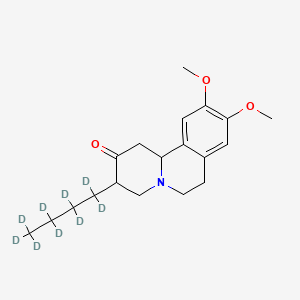
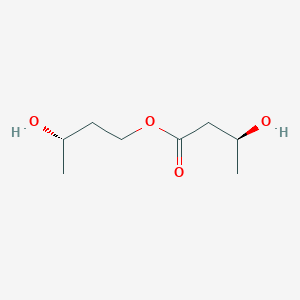
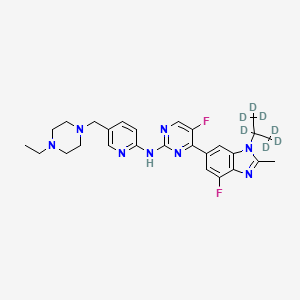
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
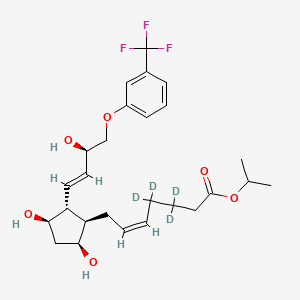
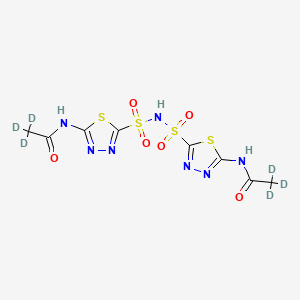

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
